(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine
Description
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine (Compound 14) is a chiral pyrrolidine-based organocatalyst featuring a bis(naphthyl) group and a trimethylsilyl (TMS) ether moiety. It is synthesized via silylation of (S)-α,α-di-(2-naphthyl)-2-pyrrolidine methanol (S3) using trimethylsilyl chloride and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding a yellow oil with 92% efficiency . Key physical properties include:
- Optical rotation: [α]D = −59.5 (c 1.0, CHCl₃)
- Spectroscopic data: Distinctive ¹H NMR signals at δ 8.12 (d, J = 1.4 Hz, naphthyl-H), 4.32 (app t, J = 7.4 Hz, pyrrolidine-H), and −0.02 (s, TMS-CH₃).
- IR absorption: Peaks at 840 cm⁻¹ (Si-O-C) and 779 cm⁻¹ (naphthyl C-H bending) .
This compound is notable for its application in enantioselective Mukaiyama-Michael reactions, where its bulky naphthyl groups enhance stereochemical control .
Properties
Molecular Formula |
C28H31NOSi |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
[dinaphthalen-2-yl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
InChI |
InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-13-8-18-29-27,25-16-14-21-9-4-6-11-23(21)19-25)26-17-15-22-10-5-7-12-24(22)20-26/h4-7,9-12,14-17,19-20,27,29H,8,13,18H2,1-3H3/t27-/m0/s1 |
InChI Key |
RUDGRBALLGREHS-MHZLTWQESA-N |
Isomeric SMILES |
C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C[Si](C)(C)OC(C1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl Group: This step involves the reaction of the pyrrolidine ring with naphthalene derivatives and trimethylsilyl reagents under specific conditions to introduce the desired substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Conditions for substitution reactions may vary depending on the specific substituents involved.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction may result in the formation of simpler pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, while in a chemical reaction, it may act as a catalyst or reactant.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Aryl Groups : Di(naphthyl) in 14 introduces significant steric bulk and π-stacking capacity, enhancing enantioselectivity in catalytic cycles compared to diphenyl (12 ) or dimethylphenyl (12a ) analogs .
- Configuration : The (S)-configuration in 14 contrasts with the (R)-isomer (R-14 ), which exhibits opposite optical activity and divergent catalytic behavior .
Physicochemical and Catalytic Properties
Catalytic Performance
Spectroscopic Differentiation
Biological Activity
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is with a molecular weight of 425.6 g/mol. Its structure features a pyrrolidine ring substituted with a di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H31NOSi |
| Molecular Weight | 425.6 g/mol |
| IUPAC Name | (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine |
| InChI Key | RUDGRBALLGREHS-HHHXNRCGSA-N |
Synthesis
The synthesis of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a naphthalen-2-yl(trimethylsilyl)oxy)methyl halide under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
The biological activity of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities by binding to active sites or influencing receptor functions. This interaction can lead to various pharmacological effects, such as anti-inflammatory, analgesic, or even anticancer properties.
Anticancer Properties
Research has indicated that compounds similar to (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its unique structural features allow it to serve as a probe in studying enzyme-substrate interactions, particularly in metabolic pathways relevant to drug metabolism and detoxification processes .
Case Studies
- Enzyme Interaction Studies : A study demonstrated that (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine could effectively inhibit the activity of specific cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to increased bioavailability of certain therapeutic agents when co-administered .
- Antitumor Activity : In vitro studies on breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting a strong potential for development as an anticancer agent .
Comparative Analysis
To better understand the uniqueness of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine, it is beneficial to compare it with similar compounds:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine | Enzyme Inhibition | 10 |
| 2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)piperidine | Anticancer | 15 |
| 2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrole | Antimicrobial | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
